N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S3/c17-14-6-5-13(25-14)12-9-24-16(19-12)20-15(21)7-8-26(22,23)11-3-1-10(18)2-4-11/h1-6,9H,7-8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBIJMIQHGPVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide typically involves multi-step chemical reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the benzenesulfonyl group. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the thiazole and thiophene rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into less oxidized forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce a variety of functional groups, such as alkyl, aryl, or halogen groups .
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain[4][4]. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues:
Key Observations :
- Sulfonyl Group Variations : The target compound’s 4-fluorobenzenesulfonyl group differs from 4-chlorophenylsulfonyl () and trifluoromethoxyphenylsulfonyl (). Fluorine’s electronegativity may enhance binding to polar enzyme pockets compared to bulkier substituents .
- Heterocyclic Substitutions : The 5-chlorothiophene group in the target contrasts with pyridinyl () or oxadiazole () substitutions, which influence electronic properties and steric bulk.
- Linker Modifications: The propanamide chain is conserved in many analogs, but substituents like morpholino () or indole () alter solubility and target selectivity.
Physicochemical Properties
Comparative Data:
Analysis :
- Melting Points: Higher melting points (e.g., 158–159°C for 8h ) correlate with nitro groups enhancing crystallinity. The target’s 4-fluorobenzenesulfonyl group may similarly increase melting point compared to non-fluorinated analogs.
- Spectral Trends : Sulfonyl (S=O) and amide (C=O) peaks dominate IR spectra across analogs. NMR shifts for aromatic protons vary with substituents (e.g., fluorine’s deshielding effect).
Enzyme Inhibition and Therapeutic Potential:
- Kinase Inhibitors : highlights thiazole-based molecules as GSK-3 and TACE inhibitors. The target’s sulfonyl group may mimic interactions seen in N-hydroxypropanamide inhibitors (e.g., compound 541 in ) .
- Anti-Inflammatory Activity : Compound 57 () showed COX inhibition, suggesting the target’s fluorobenzenesulfonyl group could similarly target prostaglandin synthases .
- Alkaline Phosphatase (ALP) Activity : Thiazole-oxadiazole hybrids () were tested for ALP inhibition, though results are unspecified. The target’s chlorothiophene may enhance metal-binding capacity in enzyme active sites .
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound features a thiazole and thiophene moiety, which contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
| Component | Structure |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H15ClN2O3S3 |
| CAS Number | 899967-89-6 |
The biological activity of this compound primarily revolves around its interaction with specific molecular targets in the body. Research suggests that it may inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By binding to these enzymes, the compound can potentially reduce the production of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects.
Anti-inflammatory Properties
Several studies have investigated the anti-inflammatory properties of this compound. It has shown promise in reducing inflammation in various experimental models. For instance, in vitro studies demonstrated that this compound significantly inhibited lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in cultured macrophages.
Cytotoxicity and Anticancer Activity
In addition to its anti-inflammatory effects, preliminary studies have indicated potential cytotoxicity against certain cancer cell lines. The compound was evaluated for its ability to induce apoptosis in cancer cells, showing promising results in inhibiting cell proliferation and promoting programmed cell death.
Case Studies
- Study on Inflammatory Response : A recent study evaluated the effects of this compound on LPS-induced inflammation in murine models. The results indicated a significant reduction in inflammatory markers compared to controls, suggesting its therapeutic potential in treating inflammatory diseases.
- Anticancer Evaluation : Another investigation assessed the anticancer properties of this compound against breast cancer cell lines. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased apoptotic markers, highlighting its potential as an anticancer agent.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Result |
|---|---|
| Anti-inflammatory activity | Significant inhibition of IL-6 and TNF-α secretion in LPS-stimulated macrophages |
| Cytotoxicity | Induced apoptosis in breast cancer cell lines with dose-dependent effects |
| Mechanism | Potential COX enzyme inhibition leading to reduced inflammatory mediator production |
Q & A
Q. What analytical methods quantify the compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Optimize MRM transitions (e.g., m/z 424 → 285 for quantification) with a LOQ of 1 ng/mL .
- Sample Preparation : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to isolate the compound from plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
